molecular formula C9H10F2N2O3 B2443967 Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate CAS No. 1806680-93-2

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

Cat. No.: B2443967
CAS No.: 1806680-93-2
M. Wt: 232.187
InChI Key: MRFLCHKVXLXROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the choice of solvents, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and esters, such as:

Uniqueness

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in various applications .

Properties

IUPAC Name

methyl 3-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O3/c1-13-4-5(8(12-13)9(10)11)6(14)3-7(15)16-2/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFLCHKVXLXROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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